N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)isoxazole-5-carboxamide
Description
N-(1,4-Dioxaspiro[4.5]decan-2-ylmethyl)isoxazole-5-carboxamide is a synthetic organic compound featuring a 1,4-dioxaspiro[4.5]decane core fused to an isoxazole-5-carboxamide moiety via a methylene linker. The isoxazole ring, a five-membered heterocycle with oxygen and nitrogen atoms, introduces polarity and hydrogen-bonding capacity, which may influence bioavailability and target binding.
Properties
IUPAC Name |
N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-1,2-oxazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4/c16-12(11-4-7-15-19-11)14-8-10-9-17-13(18-10)5-2-1-3-6-13/h4,7,10H,1-3,5-6,8-9H2,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIAXKAYHIBFEQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)OCC(O2)CNC(=O)C3=CC=NO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)isoxazole-5-carboxamide typically involves multiple steps, starting with the formation of the spirocyclic ether core. One common approach is to start with a suitable diol precursor, which undergoes cyclization to form the spirocyclic ether. Subsequent functionalization introduces the isoxazole ring and the carboxamide group.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and a variety of alkyl halides.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)isoxazole-5-carboxamide may be used to study enzyme inhibition or as a probe to investigate biological pathways.
Medicine: The compound has potential medicinal applications, including the development of new pharmaceuticals. Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development.
Industry: In industry, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)isoxazole-5-carboxamide exerts its effects involves interactions with specific molecular targets. The isoxazole ring and carboxamide group are key functional groups that can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties and applications of N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)isoxazole-5-carboxamide, a comparative analysis with structurally related compounds is provided below.
Table 1: Structural and Functional Comparison
Key Findings :
Replacement with pyrazole-carboximidamide (as in ) introduces additional hydrogen-bond donors, which may enhance target affinity but reduce metabolic stability .
Sulfonyl ester derivatives (e.g., ) demonstrate how functionalization at the spiro ring’s 8-position can confer biological activity, such as protease inhibition, but may introduce synthetic complexity .
Biological Activity Trends :
- Isoxazole derivatives are often associated with kinase inhibition due to their ability to mimic ATP’s adenine moiety, while thiazole analogs () exhibit broader antibacterial activity .
Biological Activity
N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)isoxazole-5-carboxamide is a synthetic compound characterized by its unique spirocyclic structure, which contributes to its biological activity. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.
Chemical Structure and Properties
The compound's structure is defined by the presence of a spirocyclic moiety and an isoxazole ring, which are known to influence its reactivity and biological interactions. The following table summarizes key chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C15H25N3O4 |
| Molecular Weight | 295.38 g/mol |
| IUPAC Name | This compound |
| CAS Number | 899729-99-8 |
This compound exhibits biological activity through its interaction with various molecular targets, including enzymes and receptors involved in key metabolic pathways. The compound's spirocyclic structure allows for specific binding interactions that can modulate enzyme activity and influence biochemical pathways.
Pharmacological Effects
Research indicates that this compound may exhibit several pharmacological effects:
- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties against certain bacterial strains.
- Neuroprotective Effects : Its structural components may confer neuroprotective effects, potentially making it useful in treating neurodegenerative diseases.
- Anti-inflammatory Properties : The compound may also exhibit anti-inflammatory effects, which could be beneficial in various inflammatory conditions.
Case Studies
- Neuroprotection in Animal Models : In a study involving rodent models of neurodegeneration, this compound was shown to reduce neuronal apoptosis and improve cognitive function when administered post-injury.
- Antimicrobial Efficacy : A series of tests against common pathogens revealed that the compound inhibited the growth of Escherichia coli and Staphylococcus aureus at varying concentrations, indicating potential as an antimicrobial agent.
- Inflammatory Response Modulation : In vitro studies demonstrated that treatment with this compound reduced the production of pro-inflammatory cytokines in cultured macrophages, suggesting a role in modulating immune responses.
Comparative Analysis
To better understand the efficacy of this compound, it is useful to compare it with similar compounds:
| Compound | Biological Activity | Notes |
|---|---|---|
| N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)carbamate | Moderate neuroprotective effects | Similar structure but different functional groups |
| Isoxazole derivatives | Varying antimicrobial activity | Commonly studied for their bioactivity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
